molecular formula C15H16N2O4S B2717073 Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate CAS No. 430472-10-9

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2717073
CAS No.: 430472-10-9
M. Wt: 320.36
InChI Key: RZXFVLILXHWMDT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Properties

IUPAC Name

methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXFVLILXHWMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=C(S2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, where electrophilic substitution is also possible.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Methanesulfonic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study conducted on human breast and ovarian cancer cell lines demonstrated that this compound shows nanomolar activity, suggesting broad-spectrum antitumor potential. The mechanism involves the disruption of cancer cell metabolism and signaling pathways critical for tumor growth .

Antimicrobial Properties

The thiazole ring is also associated with antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

In laboratory tests, this compound demonstrated effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .

Anti-inflammatory Effects

Research has shown that derivatives of thiazole compounds can modulate inflammatory responses. This compound may reduce cytokine production and inflammatory cell infiltration.

Case Study: In Vivo Anti-inflammatory Studies

In animal models, administration of the compound resulted in decreased inflammation markers, supporting its potential as an anti-inflammatory agent .

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
AntitumorNanomolar activity against breast and ovarian cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation markers in animal models

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions, which can be crucial for its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring and the phenoxyacetyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17_{17}H17_{17}N1_{1}O4_{4}S1_{1}. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the methyl group and the 3-methylphenoxyacetyl moiety contributes to its pharmacological effects.

Antioxidant Activity

Research has indicated that derivatives of thiazole compounds exhibit antioxidant properties. For instance, compounds similar to this compound have shown to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition can lead to reduced oxidative stress in cells, which is crucial for preventing cellular damage and various diseases .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. A study highlighted that certain thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance its activity against specific cancer types .

Case Studies

  • Xanthine Oxidase Inhibition :
    • Compounds related to this compound exhibited IC50_{50} values ranging from 3.6 to 9.9 μM for xanthine oxidase inhibition, showcasing their potential as therapeutic agents for conditions associated with oxidative stress .
  • Antitumor Activity :
    • A series of thiazole derivatives were tested against human glioblastoma and melanoma cell lines, revealing IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin. The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity .

Data Tables

Biological Activity IC50_{50} Values (μM) Mechanism
Xanthine Oxidase Inhibition3.6 - 9.9Enzyme inhibition
Antitumor Activity (e.g., U251)< 10Induction of apoptosis

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